XL-418

Content Navigation

Research on PI3K/Akt/mTOR pathway often fails due to compensatory Akt hyperactivation from p70S6K-selective inhibitors. XL-418 dual inhibitor eliminates this artifact. • IC50 1.0 nM for Akt1; clean target engagement. • Blocks both Akt and p70S6K at ATP-binding site, preventing IRS-1 feedback reactivation. • Enables durable pathway suppression in erlotinib-resistant cancer models. • Suitable for combination assays and kinase selectivity profiling.

CAS Number

Product Name

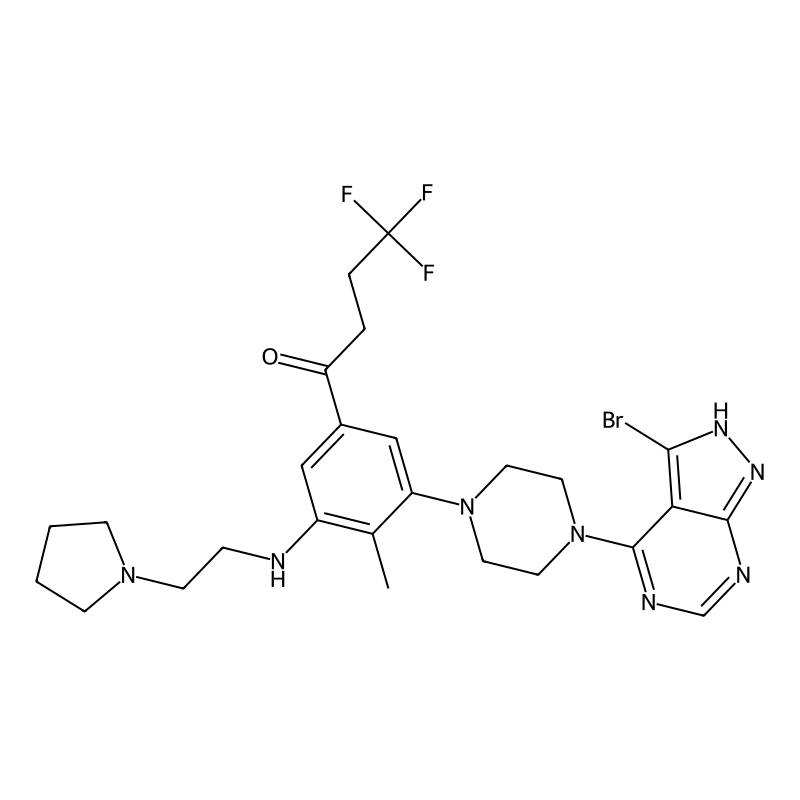

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Purity

Package Size

XL-418 is an orally active, ATP-competitive small molecule dual inhibitor targeting Protein Kinase B (Akt) and Ribosomal Protein S6 Kinase (p70S6K). Built on a pyrazolo[3,4-d]pyrimidine scaffold, this compound was engineered to provide simultaneous blockade of two critical nodes within the PI3K/Akt/mTOR signaling cascade [1]. In the context of chemical procurement for laboratory research, XL-418 is highly valued for its exceptional low-nanomolar potency across Akt isoforms (Akt1, 2, and 3) and p70S6K. Its primary utility lies in its ability to cleanly dissect hyperactive survival pathways in oncology and cell biology models without the broad off-target effects associated with older pan-PI3K inhibitors .

Substituting XL-418 with a generic mTORC1 inhibitor (e.g., rapamycin) or a selective p70S6K inhibitor fundamentally compromises experimental integrity due to pathway crosstalk. Selective inhibition of downstream p70S6K relieves the IRS-1 negative feedback loop, leading to a paradoxical and robust hyperactivation of upstream Akt, which can artificially sustain cell survival [1]. Conversely, utilizing older pan-PI3K inhibitors like wortmannin introduces broad toxicity and off-target lipid kinase binding. XL-418 is specifically designed to circumvent these substitution failures by dually inhibiting both Akt and p70S6K at the ATP-binding cleft, ensuring complete and durable suppression of the signaling axis without triggering compensatory feedback artifacts [2].

References

- [1] Bowles, O. J., et al. 'Pyrazolopyrimidines as dual Akt/p70S6K inhibitors.' Bioorganic & Medicinal Chemistry Letters 22.8 (2012): 2693-2697.

- [2] McCubrey, J. A., et al. 'Ras/Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR Cascade Inhibitors: How Mutations Can Result in Therapy Resistance and How to Overcome Resistance.' Oncotarget 3.10 (2012): 1068-1111.

Laboratory Workflow Fit: High-Potency Target Engagement

For reproducible in vitro kinase profiling, achieving complete target engagement without triggering off-target toxicity is critical. XL-418 offers exceptional low-nanomolar potency, demonstrating an IC50 of 1.0 nM for Akt1 and 1.6 nM for p70S6K. Compared to alternative dual inhibitors like AT7867, XL-418 exhibits up to a 32-fold higher affinity for Akt1 and a 53-fold higher affinity for p70S6K [REFS-1, REFS-2]. This allows researchers to use significantly lower compound concentrations in their workflows, minimizing off-target binding and ensuring highly reproducible phenotypic data.

| Evidence Dimension | In vitro kinase inhibition (IC50) |

| Target Compound Data | Akt1: 1.0 nM; p70S6K: 1.6 nM |

| Comparator Or Baseline | AT7867 (Akt1: 32 nM; p70S6K: 85 nM) |

| Quantified Difference | 32-fold (Akt1) and 53-fold (p70S6K) greater potency for XL-418 |

| Conditions | Cell-free enzymatic kinase assay |

Procuring a highly potent dual inhibitor allows for lower working concentrations, reducing off-target effects and improving the reproducibility of cellular assays.

Mainstream Assay Reliability: Prevention of Feedback Loop Artifacts

A major challenge in PI3K/Akt/mTOR pathway assays is the generation of confounding data artifacts due to the IRS-1 negative feedback loop. When using standard mTORC1 or selective p70S6K inhibitors, relief of this loop paradoxically hyperactivates upstream Akt. XL-418 eliminates this workflow bottleneck by simultaneously inhibiting both nodes, ensuring complete pathway suppression without compensatory Akt surges [1]. This makes it a far more reliable baseline tool for complex signaling studies compared to monotherapy agents.

| Evidence Dimension | Akt phosphorylation status (p-Akt) |

| Target Compound Data | Complete suppression of p-Akt and p-p70S6K |

| Comparator Or Baseline | mTORC1/p70S6K selective inhibitors (induce p-Akt upregulation) |

| Quantified Difference | Prevention of compensatory Akt hyperactivation |

| Conditions | In vitro cellular signaling assays |

Using XL-418 prevents the paradoxical pathway reactivation artifacts common with selective inhibitors, ensuring cleaner, more reliable data in signal transduction workflows.

Formulation Compatibility: Sensitization of TKI-Resistant Cell Lines

In procurement scenarios focused on overcoming tyrosine kinase inhibitor (TKI) resistance via combination screening, XL-418 serves as a highly effective co-treatment agent. In cellular models of erlotinib-resistant lung adenocarcinoma, co-treatment with XL-418 successfully sensitized the resistant cells to EGFR inhibition, restoring the apoptotic response [1]. This demonstrates its excellent compatibility and utility as a reliable pharmacological tool for dissecting parallel survival pathways in resistant phenotypes.

| Evidence Dimension | Apoptotic induction in resistant cells |

| Target Compound Data | Restored sensitivity and enhanced apoptosis (XL-418 + Erlotinib) |

| Comparator Or Baseline | Erlotinib monotherapy (resistance / continued proliferation) |

| Quantified Difference | Significant sensitization of erlotinib-resistant phenotypes |

| Conditions | Erlotinib-resistant adenocarcinoma cellular models |

For laboratories studying TKI resistance, XL-418 provides a validated combination tool to block the compensatory Akt/p70S6K survival signals that bypass primary receptor blockade.

Dissection of PI3K/Akt/mTOR Signaling Networks

Due to its ability to prevent the IRS-1 negative feedback loop, XL-418 is the ideal compound for in vitro assays requiring complete suppression of the Akt/p70S6K axis. It allows researchers to study downstream translational effects without the confounding variable of compensatory upstream Akt hyperactivation [1].

Combination Screening for TKI Resistance

XL-418 is highly suited for combination assays aimed at overcoming acquired resistance to targeted therapies. Its validated ability to sensitize erlotinib-resistant cell lines makes it a critical procurement choice for laboratories modeling parallel survival pathway blockade in oncology [2].

High-Fidelity Kinase Profiling and Selectivity Assays

With its extreme low-nanomolar potency (IC50 of 1.0 nM for Akt1), XL-418 can be utilized at very low working concentrations. This makes it an excellent benchmark compound for laboratory workflows focused on kinase selectivity, ensuring robust target engagement while minimizing off-target lipid kinase interactions [2].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Mechanism of Action

Wikipedia

Explore Compound Types